3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
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Overview
Description
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a useful research compound. Its molecular formula is C20H12F3NO4S and its molecular weight is 419.37. The purity is usually 95%.
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Scientific Research Applications
Ultrasound-Promoted Synthesis and Cytotoxic Activity
Gomha and Khalil (2012) developed an efficient ultrasound-promoted synthesis of novel thiazole derivatives bearing a coumarin nucleus. These compounds, including variations similar to the queried chemical, showed potent cytotoxic activity against human keratinocytes, highlighting their potential in therapeutic applications (Gomha & Khalil, 2012).
Colorimetric Sensing of Fluoride and Acetate Ions
Borah et al. (2020) synthesized benzothiazole-functionalized Schiff bases with enhanced colorimetric and fluorescence sensing capabilities for fluoride and acetate ions. The inclusion of a coumarin moiety improved the selectivity and sensitivity of these sensors, demonstrating the versatile applicability of such compounds in environmental monitoring (Borah et al., 2020).
Antimicrobial Activity and Application in Coatings
El‐Wahab et al. (2014) investigated the antimicrobial activity of a coumarin-thiazole derivative and its application in antimicrobial polyurethane coatings. The study demonstrated the compound's effectiveness against various microorganisms, indicating its potential in developing antimicrobial surfaces (El‐Wahab et al., 2014).
Chemosensors for Cyanide Anions
Wang et al. (2015) explored coumarin benzothiazole derivatives as chemosensors for cyanide anions, showcasing their ability to undergo color change and fluorescence quenching upon interaction with cyanide. This property makes them suitable for the development of sensitive detection methods for harmful anions (Wang et al., 2015).
Antitumor Activity
El-Helw et al. (2019) synthesized novel chromenones bearing the benzothiazole moiety, including structures similar to the queried compound, to evaluate their antitumor activity. Some derivatives showed significant anticancer activities, suggesting the potential of such compounds in cancer therapy (El-Helw et al., 2019).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit potent activity against various targets, includingMycobacterium tuberculosis .
Mode of Action
For instance, some benzothiazole derivatives have been found to induce S phase arrest , up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Biochemical Pathways
For instance, some benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis .
Pharmacokinetics
Thiazoles, a group to which this compound belongs, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Benzothiazole derivatives have been known to exhibit various effects, such as inducingcell apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of thiazoles in different solvents can affect their bioavailability and thus their efficacy . .
Safety and Hazards
The safety and hazards of benzothiazole derivatives have been studied. For example, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Future Directions
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3NO4S/c1-9-13(27-10(2)25)8-7-11-16(26)15(18(20(21,22)23)28-17(9)11)19-24-12-5-3-4-6-14(12)29-19/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJYVWLIVCGHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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